Cas no 71995-65-8 (Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI))

Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI) structure
71995-65-8 structure
Product Name:Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI)
CAS No:71995-65-8
MF:C26H32O5S
MW:458.606610298157
CID:548723
PubChem ID:46783107
Update Time:2025-04-19

Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI)
    • p-Toluenesulfonyloxyandrost-4-ene-3,17-dione-19-d2
    • p-Toluenesulfonyloxy
    • 19-[[(4-Methylphenyl)sulfonyl]oxy]-androst-4-ene-3,17-dione-19,19-d2
    • 19-Hydroxy-androst-4-ene-3,17-dione p-Toluenesulfonate
    • [dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate
    • 71995-65-8
    • Inchi: 1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22?,23?,25-,26+/m0/s1/i16D2
    • InChI Key: JSEONXJKSHDLSE-RITZHDHTSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC([2H])([2H])[C@]12CCC(C=C1CC[C@H]1C3CCC([C@@]3(C)CCC12)=O)=O

Computed Properties

  • Exact Mass: 458.21000
  • Monoisotopic Mass: 458.20959878g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 922
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: nothing
  • Topological Polar Surface Area: 85.9Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 628.7±55.0 °C at 760 mmHg
  • Flash Point: 334.0±31.5 °C
  • Solubility: Dichloromethane, Methanol
  • PSA: 85.89000
  • LogP: 5.86220
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI) Security Information

Androst-4-ene-3,17-dione-19,19-d2,19-[[(4-methylphenyl)sulfonyl]oxy]- (9CI) Pricemore >>

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